molecular formula C28H35N7O9 B129914 (2S)-5-amino-2-[3-[[2-[4-(furan-2-carbonyl)piperazin-1-yl]-6,7-dimethoxyquinazolin-4-yl]carbamoyloxy]propylamino]-5-oxopentanoic acid CAS No. 140486-68-6

(2S)-5-amino-2-[3-[[2-[4-(furan-2-carbonyl)piperazin-1-yl]-6,7-dimethoxyquinazolin-4-yl]carbamoyloxy]propylamino]-5-oxopentanoic acid

Cat. No.: B129914
CAS No.: 140486-68-6
M. Wt: 613.6 g/mol
InChI Key: OIUSYCOEKIPOMN-SFHVURJKSA-N
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Description

(2S)-5-amino-2-[3-[[2-[4-(furan-2-carbonyl)piperazin-1-yl]-6,7-dimethoxyquinazolin-4-yl]carbamoyloxy]propylamino]-5-oxopentanoic acid is a synthetic compound that combines the properties of poly-N(5)-(3-hydroxypropylglutamine) and prazosin carbamate. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The unique structure of this compound allows it to exhibit properties that are beneficial for drug delivery systems and other biomedical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S)-5-amino-2-[3-[[2-[4-(furan-2-carbonyl)piperazin-1-yl]-6,7-dimethoxyquinazolin-4-yl]carbamoyloxy]propylamino]-5-oxopentanoic acid typically involves a multi-step process. The initial step involves the preparation of N(5)-(3-hydroxypropylglutamine) through the reaction of glutamine with 3-hydroxypropylamine under controlled conditions. This intermediate is then polymerized to form poly-N(5)-(3-hydroxypropylglutamine). The final step involves the carbamation of the polymer with prazosin isocyanate to form the desired compound.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, pressure, and reaction time to ensure high yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: (2S)-5-amino-2-[3-[[2-[4-(furan-2-carbonyl)piperazin-1-yl]-6,7-dimethoxyquinazolin-4-yl]carbamoyloxy]propylamino]-5-oxopentanoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups in the compound can be oxidized to form carbonyl compounds.

    Reduction: The carbamate groups can be reduced to amines under specific conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbamate and hydroxyl sites.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.

Major Products Formed:

    Oxidation: Formation of carbonyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted carbamates and ethers.

Scientific Research Applications

(2S)-5-amino-2-[3-[[2-[4-(furan-2-carbonyl)piperazin-1-yl]-6,7-dimethoxyquinazolin-4-yl]carbamoyloxy]propylamino]-5-oxopentanoic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a drug delivery system due to its biocompatibility and ability to form stable complexes with various drugs.

    Medicine: Explored for its potential use in targeted drug delivery, particularly for cardiovascular diseases due to the presence of prazosin.

    Industry: Utilized in the development of advanced materials with specific properties such as enhanced mechanical strength and thermal stability.

Mechanism of Action

The mechanism of action of (2S)-5-amino-2-[3-[[2-[4-(furan-2-carbonyl)piperazin-1-yl]-6,7-dimethoxyquinazolin-4-yl]carbamoyloxy]propylamino]-5-oxopentanoic acid involves its interaction with specific molecular targets. The prazosin moiety in the compound acts as an alpha-1 adrenergic receptor antagonist, which helps in the relaxation of blood vessels and reduction of blood pressure. The polymeric nature of the compound allows for sustained release of the active moiety, enhancing its therapeutic efficacy.

Comparison with Similar Compounds

    Poly-N(5)-(3-hydroxypropylglutamine): Lacks the prazosin moiety and thus does not exhibit the same cardiovascular effects.

    Prazosin carbamate: A simpler compound that does not have the polymeric properties of (2S)-5-amino-2-[3-[[2-[4-(furan-2-carbonyl)piperazin-1-yl]-6,7-dimethoxyquinazolin-4-yl]carbamoyloxy]propylamino]-5-oxopentanoic acid.

Uniqueness: this compound is unique due to its combination of polymeric properties and the pharmacological activity of prazosin. This dual functionality makes it a versatile compound for various applications, particularly in the field of drug delivery and biomedical research.

Properties

IUPAC Name

(2S)-5-amino-2-[3-[[2-[4-(furan-2-carbonyl)piperazin-1-yl]-6,7-dimethoxyquinazolin-4-yl]carbamoyloxy]propylamino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H35N7O9/c1-41-21-15-17-19(16-22(21)42-2)31-27(35-11-9-34(10-12-35)25(37)20-5-3-13-43-20)32-24(17)33-28(40)44-14-4-8-30-18(26(38)39)6-7-23(29)36/h3,5,13,15-16,18,30H,4,6-12,14H2,1-2H3,(H2,29,36)(H,38,39)(H,31,32,33,40)/t18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIUSYCOEKIPOMN-SFHVURJKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C(=O)C4=CC=CO4)NC(=O)OCCCNC(CCC(=O)N)C(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C(=O)C4=CC=CO4)NC(=O)OCCCN[C@@H](CCC(=O)N)C(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H35N7O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30161411
Record name Poly-N(5)-(3-hydroxypropylglutamine)-prazosin carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30161411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

613.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

140486-68-6
Record name Poly-N(5)-(3-hydroxypropylglutamine)-prazosin carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30161411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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